molecular formula C10H14N2 B3257942 6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-9-ylamine CAS No. 298181-76-7

6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-9-ylamine

Cat. No. B3257942
Key on ui cas rn: 298181-76-7
M. Wt: 162.23 g/mol
InChI Key: UMAUGDNWWSJJFH-UHFFFAOYSA-N
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Patent
US07354934B2

Procedure details

To a solution of the azide (23.18 g, 0.123 mol) in methanol (150 mL) was added Palladium, 10 wt. % on activated carbon (1.95 g) and the resultant mixture was hydrogenated at 40 psi on a Parr shaker. The mixture was vacuum filtered through celite and the cake was washed with methanol. The solvent was removed from the filtrate under reduced pressure and the oil obtained was distilled (Kugelrohr, bp 105-140° C. @ 0.2 Torr) to provide 17.56 g (88%) of 6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-9-ylamine as a pale yellow oil. 1H NMR (CDCl3) δ 1.23-1.37 (m, 1H), 1.43-1.57 (m, 1H), 1.78-2.10 (m, 6H) including 2.04 (s, 2H), 2.71-2.85 (m, 2H), 4.19 (dd, 1H, J=10.0, 1.5), 7.05 (dd, 1H, J=7.4, 4.9 Hz), 7.36 (d, 1H, J=5.9 Hz), 8.38 (d, 1H, J=4.9 Hz).
Name
azide
Quantity
23.18 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]([CH:4]1[C:10]2=[N:11][CH:12]=[CH:13][CH:14]=[C:9]2[CH2:8][CH2:7][CH2:6][CH2:5]1)=[N+]=[N-]>CO.[Pd]>[N:11]1[CH:12]=[CH:13][CH:14]=[C:9]2[CH2:8][CH2:7][CH2:6][CH2:5][CH:4]([NH2:1])[C:10]=12

Inputs

Step One
Name
azide
Quantity
23.18 g
Type
reactant
Smiles
N(=[N+]=[N-])C1CCCCC=2C1=NC=CC2
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through celite
WASH
Type
WASH
Details
the cake was washed with methanol
CUSTOM
Type
CUSTOM
Details
The solvent was removed from the filtrate under reduced pressure
CUSTOM
Type
CUSTOM
Details
the oil obtained
DISTILLATION
Type
DISTILLATION
Details
was distilled (Kugelrohr, bp 105-140° C. @ 0.2 Torr)

Outcomes

Product
Name
Type
product
Smiles
N1=C2C(=CC=C1)CCCCC2N
Measurements
Type Value Analysis
AMOUNT: MASS 17.56 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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